

Potential Medical and Pharmacological Applications of Chitotriose: Application Notes and Protocols

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Compound of Interest

Compound Name: Chitotriose

Cat. No.: B1218335

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the potential medical and pharmacological applications of **chitotriose**, a chitosan oligosaccharide. The information is curated for researchers in academia and industry, focusing on cancer therapy, anti-inflammatory effects, and drug delivery.

Synergistic Anti-Cancer Effects with Doxorubicin

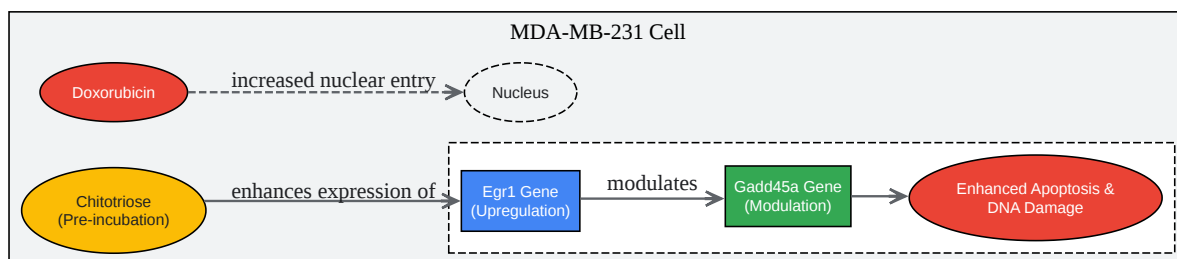
Chitotriose has been shown to enhance the anti-tumor activity of the chemotherapeutic drug doxorubicin, particularly in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231. Pre-incubation with **chitotriose** promotes the nuclear uptake of doxorubicin and induces morphological changes in cancer cells, leading to a significant synergistic cytotoxic effect.

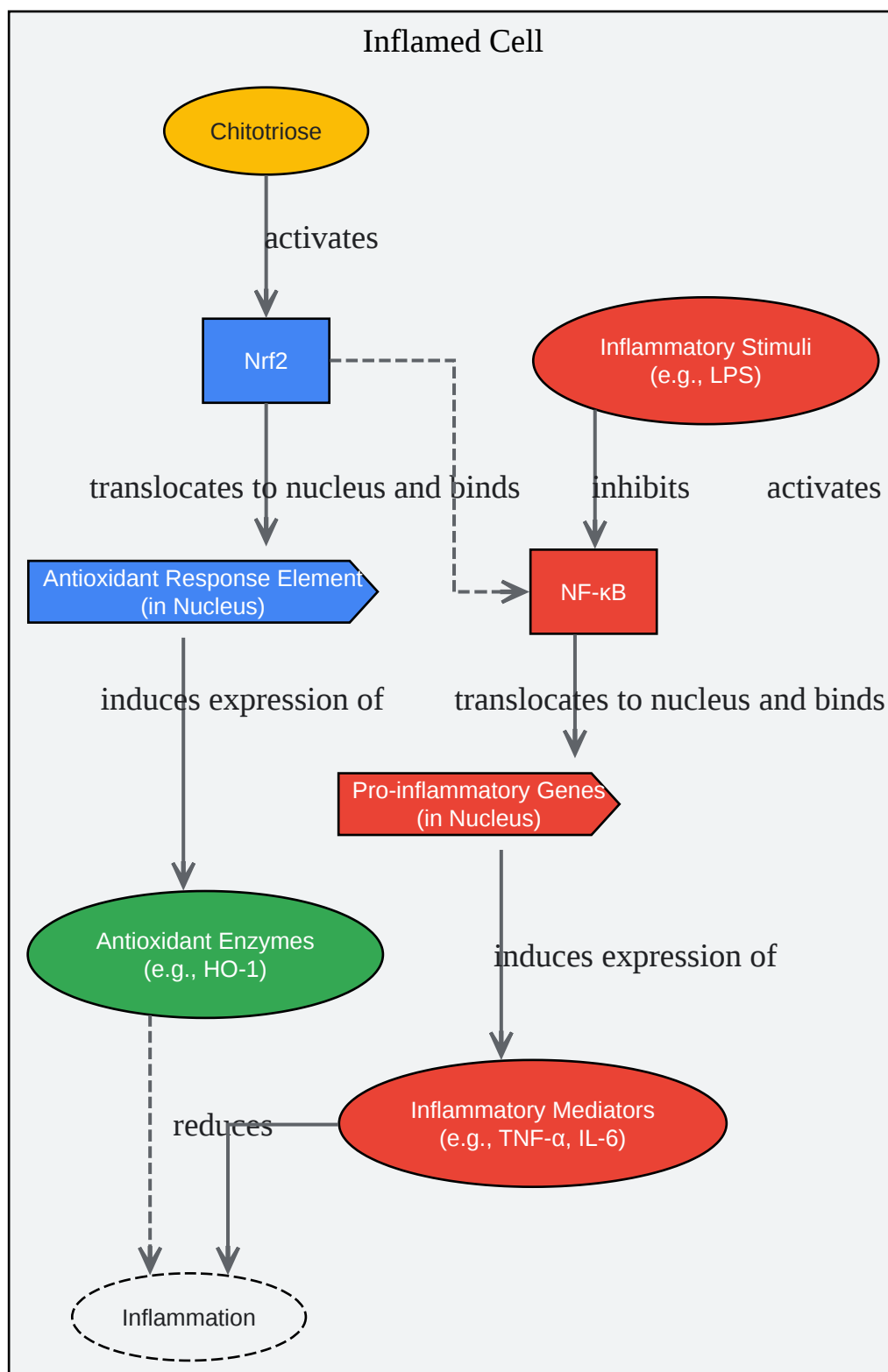
Quantitative Data Summary

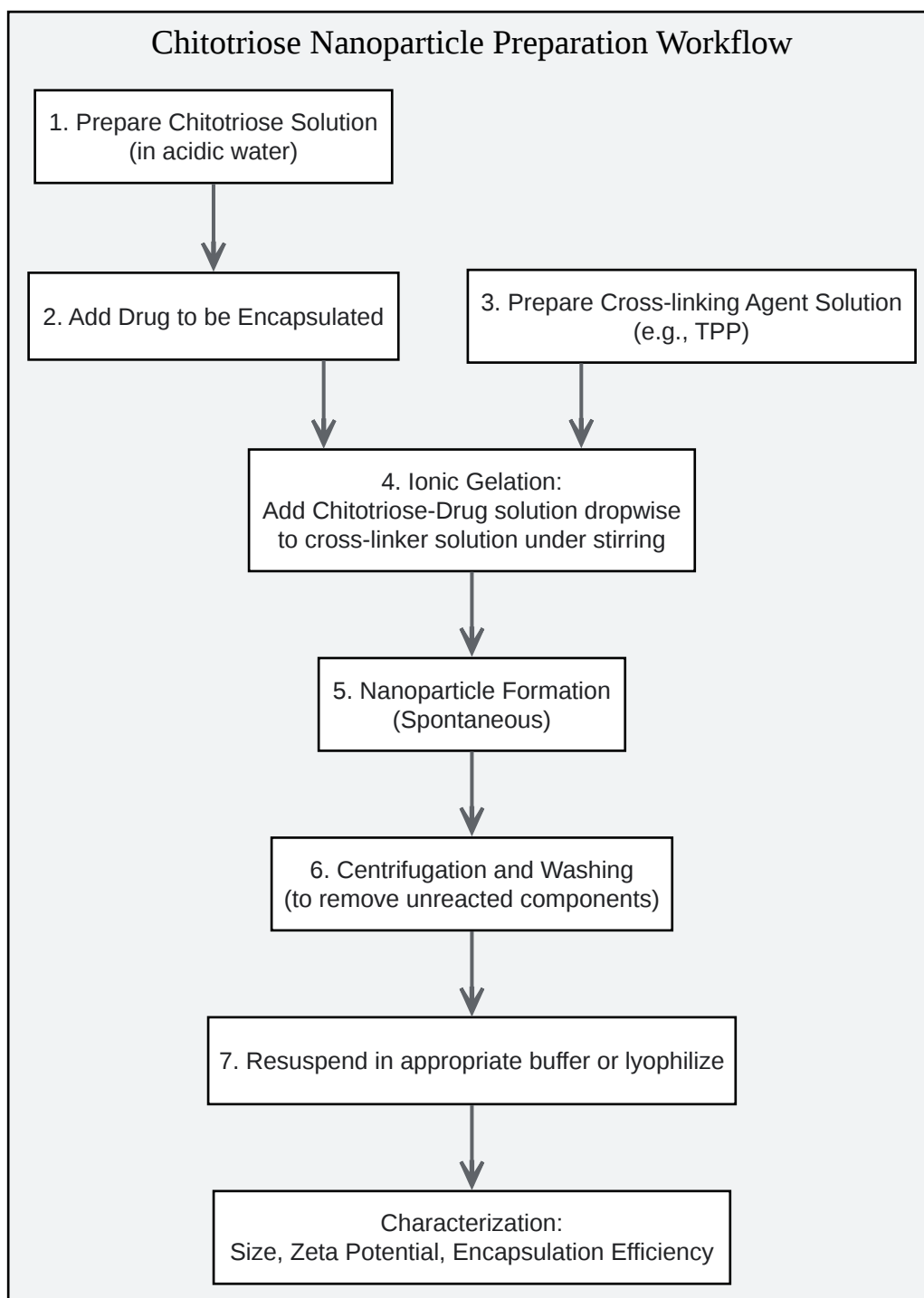
Parameter	Condition	Result	Reference
Cell Viability (MDA-MB-231)	Doxorubicin (4.3 μ M) + Chitotriose (100 μ M, 4h pre-incubation)	Cell viability reduced to ~24%	
Doxorubicin (4.3 μ M) alone	Cell viability ~40%		
Doxorubicin (4.3 μ M) + Chitotriose (6.25 μ M, 4h pre- incubation)	16.49% enhancement in inhibition ratio compared to doxorubicin alone		
Doxorubicin Uptake (MDA-MB-231)	3h pre-incubation with Chitotriose	1.16-fold increase in Mean Fluorescence Intensity (MFI)	
5h pre-incubation with Chitotriose	1.17-fold increase in MFI		

Signaling Pathway: Egr1/Gadd45a Axis

Chitotriose enhances doxorubicin's efficacy by upregulating the Early Growth Response 1 (Egr1) gene. Egr1, a transcription factor, subsequently modulates the activity of its downstream target, Growth Arrest and DNA Damage-inducible alpha (Gadd45a), which is involved in DNA repair and apoptosis.







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